molecular formula C10H7F2NO2 B1455617 3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile CAS No. 1349718-43-9

3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile

Cat. No. B1455617
CAS RN: 1349718-43-9
M. Wt: 211.16 g/mol
InChI Key: JROZANPRCQIGQP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI key for 3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile is JROZANPRCQIGQP-UHFFFAOYSA-N . The InChI string is InChI=1S/C10H7F2NO2/c11-8-1-6 (3-13)2-9 (12)10 (8)15-7-4-14-5-7/h1-2,7H,4-5H2 .

Scientific Research Applications

Material Science

In material science, this chemical serves as a building block for designing novel materials . Its ability to participate in various chemical reactions allows researchers to create polymers and co-polymers with specific characteristics, such as increased durability or enhanced electrical conductivity.

Organic Light-Emitting Diodes (OLED)

The compound’s structural components are beneficial in the field of OLED technology . It can be used to synthesize organic compounds that emit light when an electric current is applied, which is crucial for developing more efficient and longer-lasting OLED screens.

Aggregation-Induced Emission

This molecule is also relevant in the study of aggregation-induced emission (AIE) . AIE is a phenomenon where certain compounds, which are non-emissive in solution, become luminescent upon aggregation. This property is significant for creating new imaging agents and sensors.

Covalent Organic Frameworks (COF)

As an organic monomer, 3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile can be used to construct covalent organic frameworks . COFs are crystalline porous materials with potential applications in gas storage, separation technologies, and catalysis.

Quantum Chemical Methods

The compound’s molecular structure has been studied using ab initio quantum chemical methods to understand its geometric, vibrational, and thermodynamic parameters . This research is fundamental in predicting the behavior of the molecule in various conditions and can lead to the discovery of new applications.

Fluorinated Building Blocks

Due to the presence of fluorine atoms, this compound is considered a fluorinated building block . Such blocks are essential in the synthesis of agrochemicals and advanced pharmaceuticals due to the unique properties imparted by the fluorine atoms, like increased stability and bioavailability.

Chemical Property Analysis

Researchers use this compound to explore its physical and chemical properties, such as melting point, boiling point, and density . Understanding these properties is crucial for its application in different fields, including chemical synthesis and process optimization.

Safety and Hazards

The safety data sheet for 3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile indicates that it should be kept away from heat/sparks/open flames/hot surfaces . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

3,5-difluoro-4-(oxetan-3-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-8-1-6(3-13)2-9(12)10(8)15-7-4-14-5-7/h1-2,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROZANPRCQIGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250903
Record name Benzonitrile, 3,5-difluoro-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile

CAS RN

1349718-43-9
Record name Benzonitrile, 3,5-difluoro-4-(3-oxetanyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349718-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3,5-difluoro-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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